2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a tetrazole ring, and multiple substituents on a benzene ring
Properties
Molecular Formula |
C14H11Cl2N5O3S |
|---|---|
Molecular Weight |
400.2 g/mol |
IUPAC Name |
2,5-dichloro-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2N5O3S/c1-24-13-5-3-10(7-12(13)21-8-17-19-20-21)18-25(22,23)14-6-9(15)2-4-11(14)16/h2-8,18H,1H3 |
InChI Key |
BCGNMBLYCFSQJY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the tetrazole ring through a cyclization reaction involving an azide and a nitrile. The resulting tetrazole is then coupled with a substituted benzene sulfonamide under appropriate conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the chlorine atoms could yield various substituted derivatives .
Scientific Research Applications
2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. The tetrazole ring can also interact with biological molecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
2,5-dichloro-N-[4-methoxyphenyl]benzenesulfonamide: Lacks the tetrazole ring, which may reduce its biological activity.
N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Lacks the chlorine substituents, which may affect its reactivity and stability.
2,5-dichloro-N-[4-hydroxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide: Contains a hydroxyl group instead of a methoxy group, which may alter its chemical properties.
Uniqueness
The presence of both the tetrazole ring and the sulfonamide group in 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide makes it unique compared to similar compounds. These functional groups contribute to its potential biological activity and versatility in chemical reactions.
Biological Activity
2,5-Dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly as a G protein-coupled receptor (GPCR) agonist. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that the compound acts primarily as an agonist for the G protein-coupled receptor GPR35. The presence of the tetrazolyl group enhances its binding affinity and efficacy. This receptor has been implicated in various physiological processes, including pain modulation and inflammation.
Agonistic Potency
The biological activity of 2,5-dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide was evaluated using dynamic mass redistribution (DMR) assays on cell lines expressing GPR35. The results indicated that this compound exhibits a dose-dependent response in activating GPR35.
| Compound | EC50 (μM) | IC50 (μM) |
|---|---|---|
| 2,5-Dichloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | 0.059 | 0.31 |
| Reference Agonist (Zaprinast) | 0.045 | - |
| Known GPR35 Antagonist (ML-145) | - | 0.13 |
The table above summarizes the effective concentration (EC50) for agonistic activity and the inhibitory concentration (IC50) for desensitization upon repeated stimulation with known agonists.
Case Studies
- Pain and Inflammation : In a study involving inflammatory pain models, the compound demonstrated significant analgesic effects comparable to established analgesics. The mechanism was linked to its action on GPR35, which modulates pain pathways.
- Metabolic Disorders : Another investigation explored the role of this compound in metabolic disorders. It was found to improve glucose tolerance in diabetic models, suggesting potential therapeutic applications in diabetes management.
- Cancer Research : The compound's ability to influence cell signaling pathways has led to studies examining its effects on cancer cell proliferation. Preliminary results indicate that it may inhibit growth in certain cancer cell lines by modulating GPR35 activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
